5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one
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Overview
Description
The compound 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one is a complex organic molecule that features a pyridinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent under basic conditions to introduce the hydroxymethyl group at the 2-position.
Attachment of the 2-Fluorobenzyl Group: This can be achieved through an etherification reaction using 2-fluorobenzyl bromide and a base such as potassium carbonate.
Indolin-1-yl Substitution: The indolin-1-yl group is introduced via a nucleophilic substitution reaction, typically using an indole derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indolin-1-yl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl ether linkage can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Replacement of the fluorobenzyl ether with other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored in drug discovery.
Medicine
Medically, 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one could be investigated for its therapeutic potential. Its unique structure might offer activity against specific diseases, particularly those involving protein targets.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-chlorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one
- 5-((2-methylbenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one
Uniqueness
The presence of the 2-fluorobenzyl group distinguishes this compound from its analogs. Fluorine atoms can significantly alter the biological activity and metabolic stability of a compound, often enhancing its efficacy and selectivity.
This detailed overview provides a comprehensive understanding of 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-19-7-3-1-6-17(19)15-30-22-12-25(18(14-27)11-21(22)28)13-23(29)26-10-9-16-5-2-4-8-20(16)26/h1-8,11-12,27H,9-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBBPMQTEBIYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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